molecular formula C20H24N2O2 B5849403 N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide

N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B5849403
M. Wt: 324.4 g/mol
InChI Key: UQLQVQBDFHURDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide, also known as NS8593, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.

Mechanism of Action

N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide activates SK channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which leads to the opening of the ion channel and the influx of potassium ions. This influx of potassium ions hyperpolarizes the cell membrane, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It has been found to enhance the release of dopamine from neurons, which can lead to an improvement in motor function. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been shown to reduce the frequency and duration of seizures in animal models. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been found to have a neuroprotective effect, as it can protect neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of SK channels, which makes it an excellent tool for studying the role of SK channels in various physiological processes. However, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide. One potential direction is to study the long-term effects of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide on cells and tissues. Another potential direction is to investigate the safety and efficacy of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide in humans. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be used as a tool to study the role of SK channels in various diseases, such as Parkinson's disease, epilepsy, and Alzheimer's disease. Finally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be modified to improve its potency, selectivity, and pharmacokinetic properties, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzylamine with 4-chloro-3-nitrobenzaldehyde to form N-(4-methylbenzyl)-4-chloro-3-nitrobenzamide. The second step involves the reduction of the nitro group using palladium on carbon catalyst to form N-(4-methylbenzyl)-4-chloro-3-aminobenzamide. The final step involves the reaction of N-(4-methylbenzyl)-4-chloro-3-aminobenzamide with morpholine to form N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide.

Scientific Research Applications

N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several potential scientific research applications. It has been found to be a potent activator of small conductance calcium-activated potassium (SK) channels. SK channels are known to play a critical role in regulating the excitability of neurons and other cells. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to enhance the activity of SK channels, which can lead to the suppression of neuronal excitability and the reduction of seizures. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been found to have potential applications in the treatment of Parkinson's disease, as it can enhance dopamine release from neurons.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)14-21-20(23)19-8-6-18(7-9-19)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLQVQBDFHURDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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